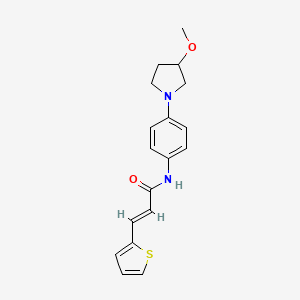
(E)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including medicine and material science. This compound is commonly referred to as MPAA and has been synthesized using different methods. In
Mechanism Of Action
The mechanism of action of MPAA is not fully understood. However, studies have shown that MPAA inhibits the activity of certain enzymes that are involved in cancer cell growth and inflammation. MPAA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MPAA has been shown to have both biochemical and physiological effects. In vitro studies have shown that MPAA inhibits the growth of cancer cells, induces apoptosis, and inhibits the activity of certain enzymes involved in cancer cell growth and inflammation. In vivo studies have shown that MPAA has anti-inflammatory effects and can reduce the size of tumors in animal models.
Advantages And Limitations For Lab Experiments
MPAA has several advantages for lab experiments. It is relatively easy to synthesize and has been used as a building block for the synthesis of conjugated polymers, which have applications in organic electronics. However, MPAA has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. MPAA is also sensitive to air and light, which can cause it to degrade over time.
Future Directions
There are several future directions for research on MPAA. In the field of material science, MPAA could be used as a building block for the synthesis of new conjugated polymers with improved electronic properties. In medicine, MPAA could be further investigated for its potential as an anticancer and anti-inflammatory agent. Future research could also focus on understanding the mechanism of action of MPAA and developing new methods for synthesizing this compound.
Synthesis Methods
The synthesis of MPAA has been achieved using different methods, including the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-bromo-3-methoxyphenylboronic acid with 3-(thiophen-2-yl)acrylic acid. This reaction is catalyzed by palladium and is carried out in the presence of a base such as potassium carbonate. Other methods of synthesizing MPAA include the use of N-phenylmaleimide and thiophene-2-carbaldehyde.
Scientific Research Applications
MPAA has been the subject of scientific research due to its potential applications in various fields. In the field of material science, MPAA has been used as a building block for the synthesis of conjugated polymers, which have applications in organic electronics. In medicine, MPAA has been investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. MPAA has also been studied for its potential as an anti-inflammatory agent.
properties
IUPAC Name |
(E)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-22-16-10-11-20(13-16)15-6-4-14(5-7-15)19-18(21)9-8-17-3-2-12-23-17/h2-9,12,16H,10-11,13H2,1H3,(H,19,21)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQFEYVSUQLQMG-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2600661.png)
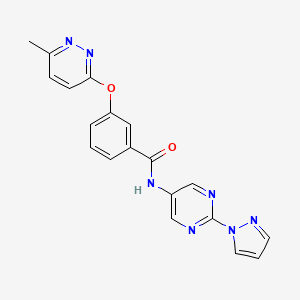
![2,3-dichloro-3-[(4-chlorobenzyl)sulfonyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2600670.png)
![(2Z)-2-[(4-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2600671.png)
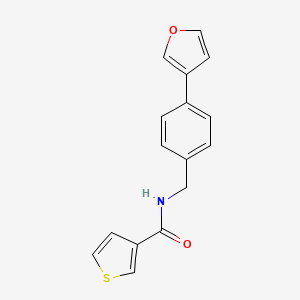
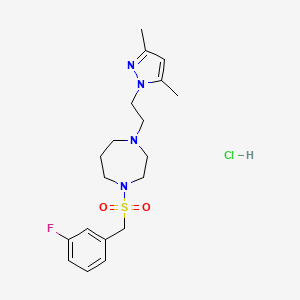
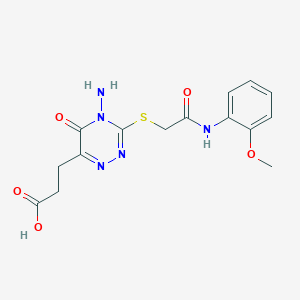
![2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2600676.png)
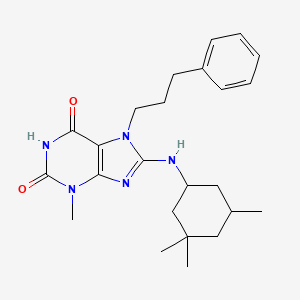
![8-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2600678.png)
![2-[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-N-(1-cyano-1-methylethyl)-N-methylacetamide](/img/structure/B2600679.png)
![2-thioxo-1',3'-dihydro-5H-spiro[imidazolidine-4,2'-inden]-5-one](/img/structure/B2600682.png)
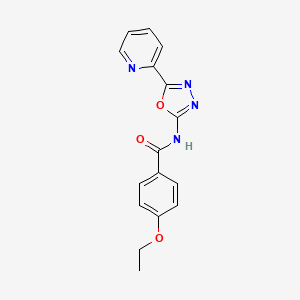
![2-[(4-chlorophenyl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B2600684.png)